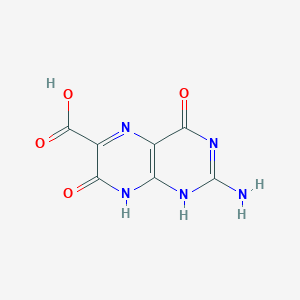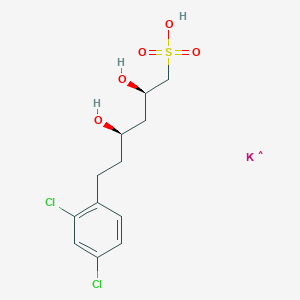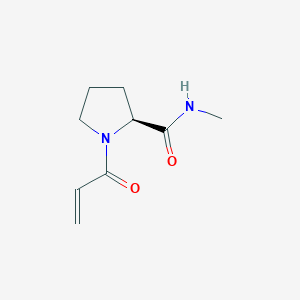
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide, also known as AMPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a pyrrolidine derivative that has a unique structure and properties, making it a valuable tool for researchers looking to explore new avenues in their respective fields.
Wirkmechanismus
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide works by reacting with various chemical groups in the target molecule, resulting in the formation of covalent bonds. This process can lead to changes in the structure and properties of the target molecule, which can be useful for studying its biological or chemical properties.
Biochemische Und Physiologische Effekte
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide in lab experiments is its versatility. It can be used in a wide range of applications, from polymer synthesis to drug discovery. Its unique structure and properties also make it a valuable tool for researchers looking to explore new avenues in their respective fields.
However, there are also some limitations to using (S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide in lab experiments. One of the main limitations is its toxicity, which can limit its use in certain applications. It is also relatively expensive, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research involving (S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide. One potential direction is to explore its potential as a drug candidate. Its unique structure and properties make it a promising candidate for the development of new drugs, particularly in the field of cancer research.
Another potential direction is to explore its potential as a building block for the synthesis of new materials. Its ability to form covalent bonds with other molecules makes it a valuable tool for the synthesis of various polymers and other materials.
Conclusion:
In conclusion, (S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide is a unique and versatile chemical compound that has a wide range of potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this field could lead to new discoveries and breakthroughs in various scientific fields.
Synthesemethoden
The synthesis of (S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide involves the reaction of N-methylpyrrolidine-2-carboxamide with acryloyl chloride. The reaction is typically carried out under anhydrous conditions using a suitable solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that can be purified using standard techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide has a wide range of potential applications in scientific research. One of its most significant applications is in the field of polymer chemistry, where it is used as a monomer for the synthesis of various polymers. It can also be used as a building block for the synthesis of other compounds, such as peptides and amino acids.
Eigenschaften
CAS-Nummer |
155540-08-2 |
|---|---|
Produktname |
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide |
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
(2S)-N-methyl-1-prop-2-enoylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H14N2O2/c1-3-8(12)11-6-4-5-7(11)9(13)10-2/h3,7H,1,4-6H2,2H3,(H,10,13)/t7-/m0/s1 |
InChI-Schlüssel |
AYYAKZYJNFANCQ-ZETCQYMHSA-N |
Isomerische SMILES |
CNC(=O)[C@@H]1CCCN1C(=O)C=C |
SMILES |
CNC(=O)C1CCCN1C(=O)C=C |
Kanonische SMILES |
CNC(=O)C1CCCN1C(=O)C=C |
Synonyme |
2-Pyrrolidinecarboxamide,N-methyl-1-(1-oxo-2-propenyl)-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



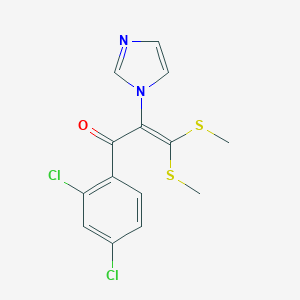
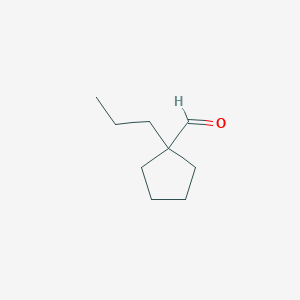
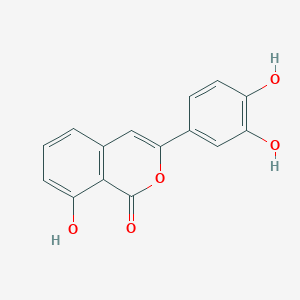
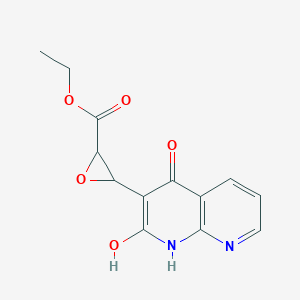
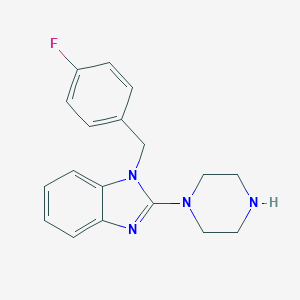
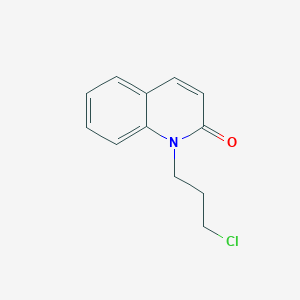
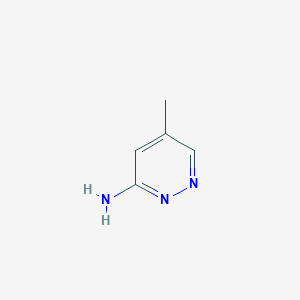
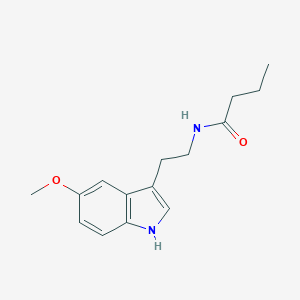
![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)
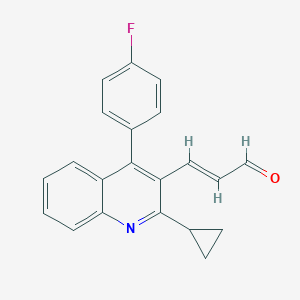
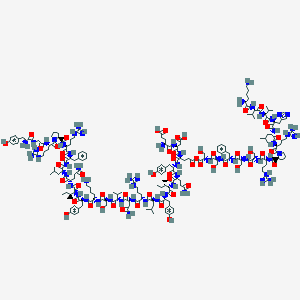
![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
